molecular formula C16H19N3OS B2453755 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034581-78-5

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No. B2453755
CAS RN: 2034581-78-5
M. Wt: 301.41
InChI Key: UZBSFBCXZCTRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is a type of urea derivative that has shown promising results in various studies.

Scientific Research Applications

Conformational Studies and Binding Affinities

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, as part of the broader category of pyridyl ureas, has been studied for its conformational dynamics and binding affinities. Research on pyrid-2-yl ureas shows that these compounds can exist in different conformational isomers and bind to cytosine through hydrogen bonding, suggesting their potential in molecular recognition and complexation applications (Chia-Hui Chien et al., 2004).

Enzyme Inhibition

Urea derivatives, including those structurally related to this compound, have been synthesized and evaluated for their potential as enzyme inhibitors. A study focusing on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed that these compounds, with the right conformational flexibility and substitution, exhibit inhibitory activities against acetylcholinesterase, an enzyme target in Alzheimer's disease treatment (J. Vidaluc et al., 1995).

Stereoselective Synthesis

The stereoselective synthesis of compounds, including urea derivatives, is crucial for developing drugs with specific biological activities. A study described the synthesis and stereochemical determination of a potent PI3 kinase inhibitor's active metabolite, highlighting the importance of stereochemistry in the biological activity of urea derivatives (Zecheng Chen et al., 2010).

Cytokinin-like Activity

Urea derivatives have also been explored for their plant growth regulation properties, exhibiting cytokinin-like activities that can influence cell division and differentiation in plants. This application opens avenues for agricultural and horticultural uses, particularly in in vitro plant morphogenesis studies (A. Ricci & C. Bertoletti, 2009).

Molecular Recognition and Self-Assembly

The design and synthesis of metallo-supramolecular macrocycles using pyridine-substituted urea ligands, including structures similar to this compound, demonstrate the compound's potential in forming complex structures through molecular recognition and self-assembly. These properties are valuable for developing new materials and nanotechnology applications (Ralf W. Troff et al., 2012).

properties

IUPAC Name

1-cyclopentyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(19-14-3-1-2-4-14)18-10-12-5-7-17-15(9-12)13-6-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBSFBCXZCTRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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